
trisodium nitride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium nitride, with the chemical formula NNa₃ and CAS registry number 12136-83-3, is a compound composed of three sodium atoms and one nitrogen atom. It is primarily known for its application in various chemical reactions and as a precursor for the synthesis of other nitrogen-containing compounds. This compound is a highly reactive compound and should be handled with caution due to its potential to react vigorously with water and moisture. It plays a role in the field of inorganic chemistry and is utilized in certain industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisodium nitride can be synthesized by combining atomic beams of sodium and nitrogen deposited onto a low-temperature sapphire substrate. This method involves the use of atomic beams to ensure the precise combination of sodium and nitrogen atoms .
Industrial Production Methods: Industrial production of this compound is not common due to its highly reactive nature and the challenges associated with its synthesis. The compound is typically produced in controlled laboratory settings rather than on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Trisodium nitride undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium oxide and nitrogen gas.
Reduction: It can be reduced to form sodium metal and nitrogen gas.
Substitution: this compound can participate in substitution reactions where the nitrogen atom is replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as hydrogen gas or metals can be used.
Substitution: Various reagents depending on the desired substitution product.
Major Products Formed:
Oxidation: Sodium oxide (Na₂O) and nitrogen gas (N₂).
Reduction: Sodium metal (Na) and nitrogen gas (N₂).
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
Trisodium nitride has been studied for its potential applications in materials science, particularly in the development of novel materials with specific electronic and optical properties. Additionally, it may have uses in catalysis and as a reagent in organic synthesis. Its high reactivity makes it a valuable compound for various chemical reactions and processes .
Applications in Chemistry:
Catalysis: Used as a catalyst in certain chemical reactions.
Organic Synthesis: Acts as a reagent for the synthesis of nitrogen-containing compounds.
Applications in Biology and Medicine:
Biomedical Research:
Applications in Industry:
Materials Science: Development of materials with unique electronic and optical properties.
Industrial Processes: Utilized in specific industrial chemical reactions
Mechanism of Action
The mechanism by which trisodium nitride exerts its effects involves its high reactivity and ability to participate in various chemical reactions. The compound can act as a source of nitrogen atoms in chemical reactions, facilitating the formation of nitrogen-containing compounds. The molecular targets and pathways involved depend on the specific reaction and conditions under which this compound is used .
Comparison with Similar Compounds
Trisodium nitride is unique due to its high reactivity and specific applications in chemical synthesis and materials science. Similar compounds include:
Sodium Nitride (Na₃N): Similar in composition but less stable and more reactive.
Lithium Nitride (Li₃N): More stable and commonly used in battery technology.
Potassium Nitride (K₃N): Similar in reactivity but less commonly studied
Uniqueness: Its ability to participate in various chemical reactions and form nitrogen-containing compounds sets it apart from other similar compounds .
Properties
CAS No. |
12136-83-3 |
|---|---|
Molecular Formula |
H2NNa3+2 |
Molecular Weight |
84.992 |
IUPAC Name |
trisodium;azanide |
InChI |
InChI=1S/H2N.3Na/h1H2;;;/q-1;3*+1 |
InChI Key |
GRVKTTKLXNACEJ-UHFFFAOYSA-N |
SMILES |
[NH2-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


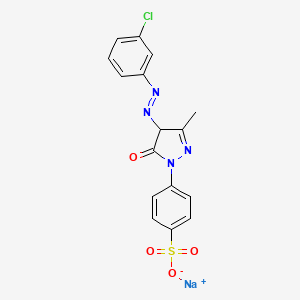
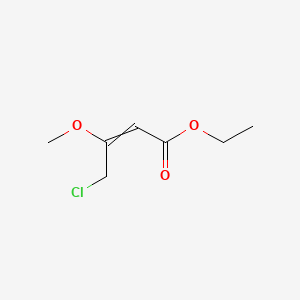
![(1S,3R,11S,14S)-2-hydroxy-3-[(1S,3R,11R,14S)-14-(hydroxymethyl)-18-methyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14,18-dimethyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B576632.png)
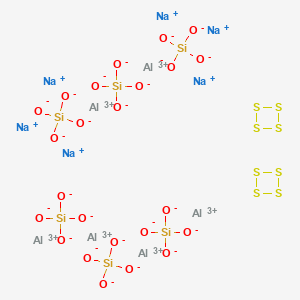
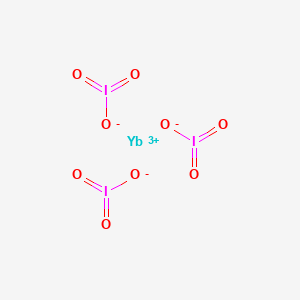
![(2S,4aR,5S,6R,8aR)-5-[2-[(1S,2S,4aR,6S,8aR)-6-hydroxy-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-1,1,4a,6-tetramethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B576635.png)


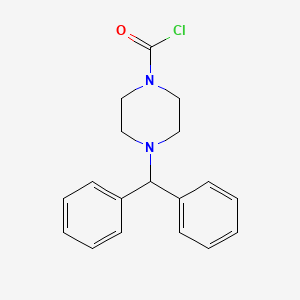
![(3R,6S,9S)-6,9-dibenzyl-3-[(2S)-butan-2-yl]-13-octan-2-yl-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone](/img/structure/B576642.png)
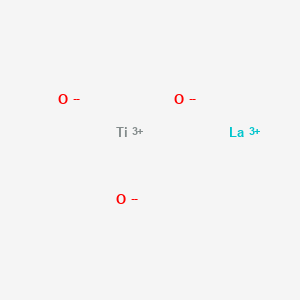

![cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Ile-D-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Ile-D-OVal-N(Me)Val-OVal].cyclo[N(Me)Ile-D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal].cyclo[D-OVal-N(Me)Val-D-OVal-N(Me)Val-D-OVal-N(Me)Val]](/img/structure/B576650.png)
